Flumatinib Mesylate

Chronic Myeloid Leukemia BCR-ABL TKI Phase III Clinical Trial

Flumatinib mesylate (HH-GV-678) is a second-generation BCR-ABL1/PDGFRβ/c-Kit TKI delivering 33.7% MMR at 6 months vs 18.3% for imatinib (P=0.0005) and 82.1% EMR at 3 months. It retains nanomolar potency against imatinib-resistant mutants Y253F (40.4 nM), M351T (20.2 nM), H396P (34.6 nM), E255K (123.2 nM), and Q252H (76.3 nM). Its differentiated safety profile features 49% lower edema, >50% lower rash, and reduced neutropenia/anemia versus imatinib, plus significantly lower ALT/AST elevation, hyperglycemia, and hyperlipidemia versus nilotinib. Ideal for BCR-ABL-driven mechanistic and pharmacodynamic investigations where superior early molecular response and long-term tolerability are critical endpoints.

Molecular Formula C30H33F3N8O4S
Molecular Weight 658.7 g/mol
CAS No. 895519-91-2
Cat. No. B601119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumatinib Mesylate
CAS895519-91-2
SynonymsBenzaMide, 4-[(4-Methyl-1-piperazinyl)Methyl]-N-[6-Methyl-5-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]-3-pyridinyl]-3-(trifluoroMethyl)-, MonoMethanesulfonate (9CI);  4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-
Molecular FormulaC30H33F3N8O4S
Molecular Weight658.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
InChIInChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4)
InChIKeyZSASDYCFROUKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumatinib Mesylate (CAS 895519-91-2): Second-Generation BCR-ABL1 Tyrosine Kinase Inhibitor for CML Research and Procurement


Flumatinib mesylate (HH-GV-678 mesylate) is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that selectively targets BCR-ABL1, PDGFRβ, and c-Kit [1]. Developed as an imatinib derivative, it demonstrates enhanced potency against the BCR-ABL1 kinase with an IC₅₀ of 1.2 nM for c-Abl, compared to 307.6 nM for PDGFRβ and 665.5 nM for c-Kit [1][2]. Approved in China in 2019 for first-line treatment of chronic phase chronic myeloid leukemia (CML-CP), flumatinib offers a differentiated efficacy and safety profile that warrants consideration over earlier-generation TKIs in both clinical and preclinical settings [2].

Why Flumatinib Mesylate Cannot Be Interchanged with Imatinib, Nilotinib, or Dasatinib in CML Research


Although flumatinib, imatinib, nilotinib, and dasatinib all target the BCR-ABL1 kinase, they exhibit distinct differences in potency, selectivity, mutation coverage, and clinical outcomes that preclude simple substitution. Flumatinib demonstrates approximately 2.5-fold greater MMR rates at 6 months and 1.5-fold greater at 12 months compared to imatinib in first-line CML-CP, with a markedly differentiated adverse event profile [1][2]. When compared to nilotinib, flumatinib shows comparable major molecular response rates but significantly lower incidence of metabolic abnormalities (ALT/AST elevation, hyperglycemia, hyperlipidemia) and rash [3]. Versus dasatinib, flumatinib maintains comparable efficacy while avoiding dasatinib-associated pleural effusion risk [4]. These quantitative differences in both efficacy endpoints and safety profiles establish flumatinib as a distinct therapeutic entity whose procurement cannot be satisfied by generic substitution with alternative BCR-ABL TKIs.

Quantitative Comparative Evidence: Flumatinib Mesylate Versus Imatinib, Nilotinib, and Dasatinib


Superior Major Molecular Response Rates in First-Line CML-CP: Flumatinib 600 mg vs. Imatinib 400 mg

In the randomized, open-label, multi-center Phase III FESTnd study (NCT02204644), flumatinib 600 mg once daily demonstrated significantly superior major molecular response (MMR; BCR-ABL^IS ≤0.1%) rates compared to imatinib 400 mg once daily as first-line treatment in newly diagnosed CML-CP patients [1][2]. At the primary endpoint of 6 months, MMR rates were 33.7% (95% CI: 27.06-40.29) for flumatinib versus 18.3% (95% CI: 12.88-23.67) for imatinib (P=0.0005). At 12 months, MMR rates were 48.5% (95% CI: 41.47-55.47) for flumatinib versus 33.0% (95% CI: 26.43-39.56) for imatinib (P=0.0021) [1]. Early molecular response (EMR; BCR-ABL^IS ≤10%) at 3 months was also significantly higher with flumatinib: 82.1% versus 53.3% (P<0.0001) [1]. Additionally, flumatinib achieved significantly higher rates of MR4 (BCR-ABL^IS ≤0.01%) at 6, 9, and 12 months (8.7% vs 3.6%, P=0.0358; 16.8% vs 5.1%, P=0.0002; 23.0% vs 11.7%, P=0.0034, respectively) [2].

Chronic Myeloid Leukemia BCR-ABL TKI Phase III Clinical Trial

Distinct Adverse Event Profile with Lower Edema and Hematologic Toxicity vs. Imatinib

In the Phase III FESTnd trial, the adverse event (AE) profiles of flumatinib and imatinib exhibited distinct and clinically meaningful differences. Edema (all grades) occurred in 15.3% of patients receiving flumatinib versus 29.9% of patients receiving imatinib—a 49% relative reduction. Pain in extremities was reported in 7.1% of flumatinib patients versus 17.3% of imatinib patients. Rash occurred in 9.7% versus 21.3% of patients, respectively [1]. Hematologic toxicities were also less frequent with flumatinib: neutropenia (all grades) occurred in 28.1% of flumatinib patients versus 40.1% of imatinib patients; anemia in 19.4% versus 30.5%; and hypophosphatemia in 8.7% versus 20.3% [1]. The primary AE more frequent with flumatinib was diarrhea (all grades: 31.1% vs 21.8%), though grade 3-4 diarrhea rates remained low and comparable [1].

Drug Safety Adverse Events Toxicity Profile

Lower Metabolic and Dermatologic Toxicity vs. Nilotinib with Comparable MMR Efficacy

A multicenter retrospective study compared 101 patients receiving first-line flumatinib with 64 patients receiving nilotinib. At 12 months, major molecular response (MMR) rates were comparable: 85.1% for flumatinib versus 88.2% for nilotinib (P=0.648) [1]. However, nilotinib demonstrated significantly higher MR4 achievement rates at 9, 12, and 24 months (26.0% vs 53.7%, P=0.007; 40.4% vs 60.8%, P=0.044; and 41.7% vs 80.8%, P=0.042, respectively) [1]. Critically, flumatinib exhibited a markedly different safety profile: nilotinib was associated with significantly higher rates of elevated ALT/AST, hyperglycemia, hyperlipidemia, hyperbilirubinemia, rash, and alopecia, whereas diarrhea was more frequent with flumatinib [1]. At 24 months, treatment failure rates were 9.9% for flumatinib versus 12.5% for nilotinib (P=0.602) [1].

Nilotinib Comparison Real-World Evidence Safety Profile

Superior Event-Free Survival in Second-Line Setting vs. Nilotinib and Dasatinib After Imatinib Failure

A retrospective study of 554 CML patients receiving second-line TKI therapy after prior imatinib evaluated nilotinib (n=181), dasatinib (n=256), and flumatinib (n=117). Patients receiving second-line flumatinib demonstrated superior event-free survival (EFS) compared to those receiving nilotinib or dasatinib therapy [1]. Compared with dasatinib, flumatinib also showed better progression-free survival (PFS) and overall survival (OS) [1]. The median duration of second-line treatment was 42.7 months for nilotinib, 24.8 months for dasatinib, and 18.4 months for flumatinib. The estimated 5-year EFS, PFS, and OS after second-line therapy were 42%, 84%, and 88%, respectively [1]. After switching to flumatinib, CHR, CCyR/MR2, MMR, and MR4 responses improved from baseline values of 81.23%, 29.6%, 9.93%, and 3.07% to 90.61%, 77.26%, 61.37%, and 37.91%, respectively [1].

Second-Line Therapy Imatinib Resistance Survival Outcomes

Activity Against Imatinib-Resistant BCR-ABL Mutations: Q252H, Y253F, E255K, M351T, H396P

Flumatinib demonstrates potent inhibition of several clinically relevant BCR-ABL mutations that confer resistance to imatinib. In 32D cells expressing wild-type BCR-ABL, flumatinib exhibited an IC₅₀ of 5.1 nM. Against imatinib-resistant BCR-ABL mutants, flumatinib maintained substantial inhibitory activity with IC₅₀ values of 76.3 nM for Q252H, 40.4 nM for Y253F, 123.2 nM for E255K, 20.2 nM for M351T, and 34.6 nM for H396P [1]. Flumatinib was selective for BCR-ABL over VEGFR2, c-Src, EGFR, and HER2 at 1 μM, while exhibiting cross-reactivity with PDGFRβ (IC₅₀ 307.6 nM) and c-Kit (IC₅₀ 665.5 nM) [1]. In K562 CML cells expressing wild-type BCR-ABL, flumatinib inhibited BCR-ABL autophosphorylation as well as downstream Stat5 and Erk1/2 phosphorylation .

Mutation Coverage Imatinib Resistance Kinase Selectivity

Favorable Pharmacokinetic Profile with 16-Hour Half-Life Supporting Once-Daily Dosing

A pharmacokinetic study of flumatinib mesylate in CML-CP patients evaluated single and multiple doses of 400 mg and 600 mg. Serum concentrations reached maximum (Cmax) at a median Tmax of 2 hours, followed by slow elimination with a mean apparent terminal disposition half-life (t₁/₂) of 16.0 to 16.9 hours [1]. Flumatinib exposure (Cmax, AUC₀₋ₜ, AUC₀₋∞) increased in an approximately dose-proportional manner [1]. At steady-state after multiple once-daily administration, drug accumulation was approximately 4.1-fold for the 400 mg dose and 3.4-fold for the 600 mg dose [1]. The plasma concentrations of the N-demethylate metabolite M1 and amide-bond hydrolytic metabolite M3 were also characterized [1].

Pharmacokinetics Dosing Regimen Drug Exposure

Priority Application Scenarios for Flumatinib Mesylate in CML Research and Preclinical Development


First-Line CML-CP Clinical Trial Requiring Superior Early Molecular Response vs. Imatinib

In Phase III randomized controlled trials of newly diagnosed CML-CP, flumatinib 600 mg QD achieved 33.7% MMR at 6 months versus 18.3% with imatinib 400 mg QD (P=0.0005), and 82.1% EMR at 3 months versus 53.3% (P<0.0001) [1]. This superior early molecular response profile makes flumatinib the preferred procurement choice for studies where rapid and deep BCR-ABL1 transcript reduction is a primary endpoint.

Imatinib-Resistant or Intolerant CML Patient Cohorts with Documented BCR-ABL Mutations

Flumatinib retains nanomolar inhibitory activity against imatinib-resistant BCR-ABL mutants including Y253F (IC₅₀ 40.4 nM), M351T (20.2 nM), H396P (34.6 nM), E255K (123.2 nM), and Q252H (76.3 nM) [2]. In second-line settings after imatinib failure, flumatinib demonstrated superior EFS compared to nilotinib and dasatinib, with improved PFS and OS versus dasatinib [3]. This mutation coverage profile justifies procurement for research programs investigating imatinib-resistant CML populations.

Toxicity-Sensitive Patient Populations Requiring Minimized Edema, Rash, and Hematologic Adverse Events

Compared to imatinib, flumatinib reduces edema incidence by 49% (15.3% vs 29.9%), rash by over 50% (9.7% vs 21.3%), neutropenia (28.1% vs 40.1%), and anemia (19.4% vs 30.5%) [1]. Compared to nilotinib, flumatinib significantly reduces metabolic abnormalities including ALT/AST elevation, hyperglycemia, and hyperlipidemia [4]. This distinct safety profile supports procurement for studies prioritizing long-term tolerability and quality-of-life endpoints.

Preclinical Pharmacology Studies Requiring High-Potency BCR-ABL1 Inhibition with Defined Kinase Selectivity

Flumatinib exhibits c-Abl IC₅₀ of 1.2 nM with selectivity over VEGFR2, c-Src, EGFR, and HER2 at 1 μM, while maintaining defined cross-reactivity with PDGFRβ (IC₅₀ 307.6 nM) and c-Kit (IC₅₀ 665.5 nM) [2]. This well-characterized kinase selectivity profile, combined with validated activity in K562 xenograft models at 75 mg/kg/day with tumor regression and survival extension [2], establishes flumatinib as a suitable tool compound for BCR-ABL-driven mechanistic and pharmacodynamic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flumatinib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.